molecular formula C24H30N2O5 B11583203 ethyl 5-{3-[(4-ethoxyphenyl)amino]-2-hydroxypropoxy}-1,2-dimethyl-1H-indole-3-carboxylate

ethyl 5-{3-[(4-ethoxyphenyl)amino]-2-hydroxypropoxy}-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B11583203
M. Wt: 426.5 g/mol
InChI Key: IIGOYALHOSWJOX-UHFFFAOYSA-N
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Description

Ethyl 5-{3-[(4-ethoxyphenyl)amino]-2-hydroxypropoxy}-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{3-[(4-ethoxyphenyl)amino]-2-hydroxypropoxy}-1,2-dimethyl-1H-indole-3-carboxylate involves multiple steps. The general approach includes the formation of the indole core followed by functionalization at specific positions to introduce the desired substituents. Common synthetic routes involve the use of starting materials such as indole-3-carboxylates, ethoxyphenylamines, and hydroxypropoxy intermediates .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{3-[(4-ethoxyphenyl)amino]-2-hydroxypropoxy}-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups at specific positions on the indole ring .

Scientific Research Applications

Ethyl 5-{3-[(4-ethoxyphenyl)amino]-2-hydroxypropoxy}-1,2-dimethyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-{3-[(4-ethoxyphenyl)amino]-2-hydroxypropoxy}-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 5-{3-[(4-ethoxyphenyl)amino]-2-hydroxypropoxy}-1,2-dimethyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C24H30N2O5

Molecular Weight

426.5 g/mol

IUPAC Name

ethyl 5-[3-(4-ethoxyanilino)-2-hydroxypropoxy]-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C24H30N2O5/c1-5-29-19-9-7-17(8-10-19)25-14-18(27)15-31-20-11-12-22-21(13-20)23(16(3)26(22)4)24(28)30-6-2/h7-13,18,25,27H,5-6,14-15H2,1-4H3

InChI Key

IIGOYALHOSWJOX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(COC2=CC3=C(C=C2)N(C(=C3C(=O)OCC)C)C)O

Origin of Product

United States

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